LDN-214117
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LDN-214117 is a synthetic organic compound known for its selective inhibition of bone morphogenetic protein type I receptor kinases, particularly activin receptor-like kinase-2. It has shown high selectivity for bone morphogenetic protein signaling over transforming growth factor-beta signaling and exhibits low cytotoxicity .
科学研究应用
LDN-214117 具有广泛的科学研究应用,包括:
化学: 它用于构效关系研究以评估其对抑制激活素受体样激酶 2 的效力和选择性。
生物学: 该化合物用于研究骨形态发生蛋白信号通路及其在各种生物过程中的作用。
医学: this compound 正在研究其在治疗纤维发育不良进行性骨化和弥漫性内在脑桥神经胶质瘤等疾病方面的潜在治疗应用。
作用机制
LDN-214117 通过选择性抑制骨形态发生蛋白 I 型受体激酶,特别是激活素受体样激酶 2 来发挥其作用。这种抑制抑制了激活素受体样激酶 2 中获得性功能突变引起的骨形态发生蛋白信号通路的升高。 该化合物与受体激酶结合,阻止其活化和随后的信号传导,从而导致细胞增殖和迁移减少 .
生化分析
Biochemical Properties
LDN-214117 has been shown to interact with the activin receptor-like kinase-2 (ALK2), a bone morphogenetic protein (BMP) type I receptor kinase . It inhibits ALK2 most, with a biochemical IC50 of 24 nM . This interaction plays a crucial role in the regulation of BMP signaling, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce viability, proliferation, and cause apoptosis of lung carcinoma cells . It also hampers the chemotactic motility and migratory ability of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ALK2 receptor, leading to the inhibition of BMP signaling . This results in changes in gene expression and cellular processes. For example, it has been shown to have a time-dependent effect on gene regulation level and/or a BMP signaling pathway other than SMAD-dependent that is responsible for ID1 targeting .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce changes in the effects of this product over time. For instance, it has been shown to consistently induce opposite effects on the mRNA level compared to that of BMP-4 .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, treatment of immunodeprived mice bearing orthotopic xenografts of H3.3K27M, R206H mutant HSJD-DIPG-007 cells with 25mg/kg this compound for 28 days extended survival compared with vehicle controls .
Transport and Distribution
This compound has been shown to be orally bioavailable and well-tolerated, with good brain penetration . This suggests that it can be effectively transported and distributed within cells and tissues.
Subcellular Localization
Given its role as an inhibitor of the BMP signaling pathway, it is likely that it localizes to areas of the cell where this pathway is active .
准备方法
合成路线和反应条件
LDN-214117 的合成涉及多个步骤,从核心结构的制备开始,其中包括一个用三甲氧基苯基取代的吡啶环。主要步骤包括:
吡啶环的形成: 这涉及在受控条件下使合适的起始原料反应以形成吡啶环。
用三甲氧基苯基取代: 然后通过一系列涉及三甲氧基苯和合适催化剂的反应,用三甲氧基苯基取代吡啶环。
最终化合物的形成: 最后一步涉及形成哌嗪环并将其连接到取代的吡啶环上.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。主要考虑因素包括:
反应温度和压力: 这些参数得到仔细控制以最大限度地提高产率。
纯化方法: 使用结晶和色谱等技术来纯化最终产物。
质量控制: 进行严格的测试以确保化合物符合所需的规格.
化学反应分析
反应类型
LDN-214117 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应以修饰化合物上的官能团。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化剂等试剂通常用于取代反应.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生具有改变的官能团的氧化衍生物,而取代反应可以将新的官能团引入分子中 .
相似化合物的比较
LDN-214117 在其对骨形态发生蛋白信号通路的强选择性方面是独一无二的,而对转化生长因子 β 信号通路的强选择性则较低。类似的化合物包括:
LDN-193189 盐酸盐: 另一种骨形态发生蛋白 I 型受体激酶的选择性抑制剂。
多索莫芬: 一种抑制骨形态发生蛋白信号通路的化合物,但与 this compound 相比,其选择性较低。
This compound 凭借其高选择性、低细胞毒性和在治疗特定医疗状况方面的潜在治疗应用而脱颖而出。
属性
IUPAC Name |
1-[4-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-17-22(19-14-23(29-2)25(31-4)24(15-19)30-3)13-20(16-27-17)18-5-7-21(8-6-18)28-11-9-26-10-12-28/h5-8,13-16,26H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUXVRVMMYAXKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。